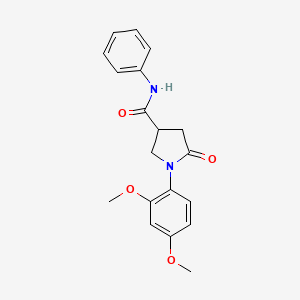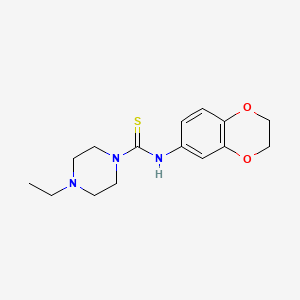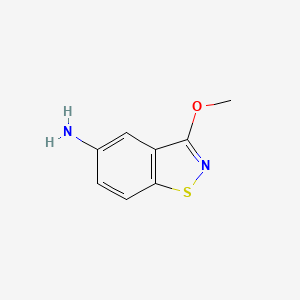![molecular formula C20H18N2O2S2 B4715569 3-Allyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B4715569.png)
3-Allyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Allyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the core cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one structureThe specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as allyl bromide, phenylethyl bromide, and thiourea under controlled conditions .
laboratory-scale synthesis typically involves standard organic synthesis techniques, including refluxing, distillation, and chromatography for purification .
Analyse Chemischer Reaktionen
3-Allyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial treatments.
Wirkmechanismus
The mechanism of action of 3-Allyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of the allyl and phenylethyl groups suggests potential interactions with hydrophobic pockets in proteins, while the thieno[2,3-D]pyrimidin-4-one core may interact with nucleic acids or other polar molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Allyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one include:
3-Allyl-2-[(2-oxopropyl)sulfanyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-4-one: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Eigenschaften
IUPAC Name |
10-phenacylsulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-2-11-22-19(24)17-14-9-6-10-16(14)26-18(17)21-20(22)25-12-15(23)13-7-4-3-5-8-13/h2-5,7-8H,1,6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIANGWFESSSLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CC=C3)SC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4715489.png)
![2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide](/img/structure/B4715499.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-methyl-1-piperidinecarbothioamide](/img/structure/B4715510.png)
![3-chloro-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B4715518.png)
![N-[4-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4715525.png)
![N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide](/img/structure/B4715526.png)

![3-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]propanamide](/img/structure/B4715532.png)


![methyl 2-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4715547.png)
![2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4715549.png)
![N~1~-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B4715559.png)

